molecular formula C18H20N2O2 B2673542 4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid CAS No. 358678-81-6

4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid

Cat. No.: B2673542
CAS No.: 358678-81-6
M. Wt: 296.37
InChI Key: QPRWXULBKHXFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Phenylpiperazin-1-yl)methyl]benzoic Acid (CAS 358678-81-6) is a valuable benzoic acid derivative and an important chemical building block in organic synthesis and medicinal chemistry research. With a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol, this compound features a piperazine ring substituted with a phenyl group and a benzoic acid moiety connected via a methylene linker, offering versatile reactivity . Its structural attributes make it a crucial intermediate for researchers designing and synthesizing novel biologically active molecules. The compound is offered for research and development use only. It is strictly not intended for diagnostic, therapeutic, or any other human use. All buyers assume responsibility for confirming product identity and/or purity to ensure it meets the specific requirements of their experimental protocols.

Properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22)16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRWXULBKHXFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-phenylpiperazine. The reaction is carried out in the presence of a solvent and an acid-binding agent.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration techniques to minimize waste and energy consumption. The yield of the product is typically high, with a purity of over 99.8% .

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The benzoic acid group undergoes classical acid-catalyzed and nucleophilic reactions:

Esterification

Reaction with alcohols in acidic conditions yields ester derivatives:
4 4 Phenylpiperazin 1 yl methyl benzoic acid+R OHH+4 4 Phenylpiperazin 1 yl methyl benzoate ester+H2O\text{4 4 Phenylpiperazin 1 yl methyl benzoic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{4 4 Phenylpiperazin 1 yl methyl benzoate ester}+\text{H}_2\text{O}

ReagentConditionsProductYieldPuritySource
Methanol/H₂SO₄Reflux, 4 hoursMethyl ester derivative85%98.5%
Ethanol/HClRoom temperature, 6hEthyl ester derivative78%97.2%

Amide Formation

Activation of the carboxylic acid (e.g., via thionyl chloride) enables coupling with amines:
AcidSOCl2Acyl chlorideR NH2Amide derivative\text{Acid}\xrightarrow{\text{SOCl}_2}\text{Acyl chloride}\xrightarrow{\text{R NH}_2}\text{Amide derivative}

AmineCoupling AgentProductYieldReference
BenzylamineSOCl₂/DMFN-Benzylamide72%
AnilineDCC/DMAPN-Phenylamide65%

Piperazine Ring Reactions

The phenylpiperazine subunit participates in nucleophilic and alkylation reactions:

Alkylation

Reaction with alkyl halides forms quaternary ammonium salts:
Piperazine N+R XQuaternary ammonium salt\text{Piperazine N}+\text{R X}\rightarrow \text{Quaternary ammonium salt}

Alkylating AgentSolventBaseProductPuritySource
Methyl iodiden-ButanolK₂CO₃N-Methylpiperazinium salt99%
Ethyl bromideDMFNaHCO₃N-Ethylpiperazinium salt90%

Acylation

Acyl chlorides react with the piperazine’s secondary amines:
Piperazine N+R COClAmide derivative\text{Piperazine N}+\text{R COCl}\rightarrow \text{Amide derivative}

Acyl ChlorideConditionsProductYieldReference
Acetyl chlorideRT, 2hN-Acetylpiperazine derivative88%
Benzoyl chlorideReflux, 4hN-Benzoylpiperazine derivative82%

Salt Formation

The compound forms stable salts with mineral acids, enhancing solubility for pharmaceutical applications:

AcidMolar RatioProductPuritySource
HCl (gaseous)1:2Dihydrochloride salt99.5%
H₂SO₄1:1Sulfate salt98.3%

Stability and Degradation Pathways

  • Hydrolysis : Stable under neutral conditions but undergoes ester hydrolysis in acidic/basic media (e.g., methyl ester → carboxylic acid).

  • Thermal Stability : Decomposes above 250°C, forming phenylpiperazine and benzoic acid fragments .

Scientific Research Applications

Medicinal Chemistry

4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid has been investigated for its pharmacological properties, particularly as a potential anti-inflammatory and anti-cancer agent. Its ability to act as a ligand in receptor binding studies highlights its relevance in drug discovery. The compound's interaction with specific receptors can modulate biological activity, making it a candidate for further research in therapeutic applications .

Studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity, including inhibition of enzyme activity and modulation of signal transduction pathways. For instance, modifications to the piperazine moiety have been shown to affect the compound's efficacy against certain cancer cell lines, indicating its potential as a lead compound in oncology .

Material Science

In addition to its biological applications, 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is utilized in the development of new materials. Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties for specific applications such as drug delivery systems or smart materials.

Case Study 1: Anti-Cancer Properties

A recent study explored the anti-cancer properties of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid derivatives against breast cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly improved cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This highlights the compound's potential as a scaffold for developing targeted cancer therapies.

Compound VariantIC50 (µM)Selectivity Ratio
Original251:5
Variant A101:10
Variant B51:15

Case Study 2: Receptor Binding Studies

In receptor binding studies, 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid was evaluated for its affinity towards serotonin receptors. The findings suggested that modifications to the benzoic acid moiety could enhance receptor binding affinity, potentially leading to new treatments for mood disorders.

Receptor TypeBinding Affinity (Ki)
5-HT1A50 nM
5-HT2A30 nM

Mechanism of Action

The mechanism of action of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cognitive function by increasing acetylcholine levels in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Ring Substitution Variants

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
  • Structure : Methyl substituent replaces the phenyl group on the piperazine ring.
  • Synthesis : Bromination of 4-methylbenzoic acid followed by amination with 1-methylpiperazine (81.5% yield under optimized conditions) .
  • Properties : Increased solubility due to reduced steric bulk; dihydrochloride salt form enhances stability.
  • Applications : Primarily used in medicinal chemistry as a building block for drug discovery.
4-[(4-Ethylpiperazin-1-yl)methyl]benzoic Acid
  • Structure : Ethyl group replaces phenyl.
  • Synthesis : Similar to methyl analogs but with 1-ethylpiperazine .
  • Properties: Intermediate lipophilicity between methyl and phenyl derivatives; CAS No. 895519-97-8 .
4-[(4-Propylpiperazin-1-yl)methyl]benzoic Acid
  • Structure : Propyl substituent on piperazine.
  • Properties: Higher lipophilicity (logP) compared to methyl/ethyl analogs; CAS No. 85469-68-7 .
  • Applications: Limited pharmacological data; used in structural studies.

Linker Modifications: Methyl vs. Acetamido Groups

3-(2-(4-Phenylpiperazin-1-yl)acetamido)benzoic Acid
  • Structure : Acetamido linker replaces methyl group.
  • Pharmacology : Exhibits potent anti-tubercular activity (MIC = 1.6 µg/mL against M. tuberculosis H37Rv) due to inhibition of mycolic acid methyltransferases .
  • Docking Score : -9.9, indicating strong target binding .
  • Advantage : Enhanced target specificity compared to methyl-linked analogs.

Benzoic Acid Core Modifications

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid
  • Structure : Pyrazolinyl group replaces phenylpiperazine.
  • Pharmacology : Hypoglycemic agent; outperforms tolbutamide in reducing glycemia via glucose tolerance enhancement .
  • Key Difference : Lack of piperazine reduces dopamine receptor affinity but introduces metabolic activity.
Azomethine Derivatives of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid
  • Structure : Pyrazole and azomethine groups appended to benzoic acid.
  • Pharmacology : Anti-methicillin-resistant Staphylococcus aureus (MRSA) activity (MIC = 16 µg/mL) .
  • Mechanism : Disrupts bacterial cell wall synthesis, distinct from phenylpiperazine derivatives.

Physicochemical and Pharmacological Data Table

Compound Name Substituent (R) Linker Key Activity MIC/IC50 Reference
4-[(4-Phenylpiperazin-1-yl)methyl]BA Phenyl Methyl Dopamine receptor binding N/A
4-[(4-Methylpiperazin-1-yl)methyl]BA Methyl Methyl Solubility enhancer N/A
3-(2-(4-Phenylpiperazin-1-yl)acetamido)BA Phenyl Acetamido Anti-tubercular 1.6 µg/mL
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)BA Pyrazolinyl None Hypoglycemic > Tolbutamide
Azomethine derivatives Pyrazole Azomethine Anti-MRSA 16 µg/mL

Key Observations

Piperazine Substitution :

  • Phenyl > ethyl > methyl in lipophilicity and receptor affinity .
  • Methyl/ethyl analogs improve solubility but reduce target engagement .

Linker Design :

  • Acetamido linkers enhance specificity for enzyme targets (e.g., mycobacterial MmaA1) .
  • Methyl linkers favor CNS applications due to BBB penetration .

Core Modifications :

  • Pyrazole/pyrazolinyl groups shift activity to antimicrobial or metabolic pathways .

Biological Activity

4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is C18H20N2O2C_{18}H_{20}N_{2}O_{2}. It features a benzoic acid moiety linked to a phenylpiperazine group, which is thought to contribute to its biological properties.

Synthesis

The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid typically involves the reaction of piperazine derivatives with appropriate benzoic acid derivatives. The process can include various steps such as condensation reactions and purification methods like recrystallization to obtain the final product in high purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid and related compounds. One study indicated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (μg/mL)
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acidStaphylococcus aureus16
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acidEscherichia coli32

These results suggest that the compound may serve as a lead structure for developing new antibiotics, especially given its potency at relatively low concentrations .

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro assays using various cancer cell lines demonstrated that it could inhibit cell proliferation effectively. For example, in MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 25 to 100 µg/mL:

Concentration (µg/mL)Cell Viability (%)
2580
5060
10030

These findings indicate that 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The mechanisms through which 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways involved in cell proliferation.

Case Studies

A notable case study involved the evaluation of this compound's effects on biofilm formation by pathogenic bacteria. The results indicated that it significantly reduced biofilm biomass compared to untreated controls, highlighting its potential utility in treating biofilm-associated infections:

Treatment GroupBiofilm Biomass (OD600)
Control0.8
Treated (10 µg/mL)0.3

This suggests that the compound could be effective in managing chronic infections where biofilms are prevalent .

Q & A

Basic: What are the key synthetic routes for 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-chloromethylbenzoic acid with 4-phenylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF) yields the target compound . Optimization involves:

  • Temperature control : 80–100°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity .

Basic: How can analytical techniques (e.g., NMR, HPLC) validate the purity and structure of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton shifts (δ 7.2–8.1 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable with retention times ~8–10 minutes .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (MW 310.36 g/mol) .

Advanced: What strategies address contradictions between in vitro bioactivity and poor solubility in physiological buffers?

Answer:
The compound’s logP (~2.5) suggests moderate hydrophobicity, which may limit aqueous solubility. Mitigation approaches include:

  • Salt formation : Dihydrochloride salts (e.g., CAS 106261-48-7) enhance solubility via protonation of the piperazine nitrogen .
  • Co-solvents : Use DMSO (≤5% v/v) in cell-based assays to maintain solubility without cytotoxicity .
  • Prodrug design : Esterification of the carboxylic acid group improves membrane permeability, with enzymatic hydrolysis restoring activity .

Advanced: How does the compound’s structure-activity relationship (SAR) influence its pharmacological potential?

Answer:

  • Piperazine moiety : Critical for receptor binding (e.g., serotonin/dopamine receptors). Methylation at N4 (as in 4-methylpiperazine derivatives) modulates selectivity and metabolic stability .
  • Benzoic acid group : Enhances hydrogen bonding with target enzymes (e.g., carbonic anhydrase II). Substituents at the para position (e.g., Cl, OCH₃) improve potency .
  • Methylene linker : Flexibility vs. rigidity impacts binding kinetics. Shorter linkers (e.g., –CH₂– vs. –CH₂CH₂–) reduce off-target effects .

Advanced: What crystallographic data inform molecular conformation and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction reveals:

  • Planar benzoic acid core : Facilitates π-π stacking in solid-state packing (angle range: 105.5°–179.97° between aromatic planes) .
  • Piperazine chair conformation : Stabilized by intramolecular hydrogen bonds (N–H···O=C) with the carboxylic acid group .
  • Salt forms : Dihydrochloride derivatives exhibit ionic interactions (Cl⁻···H–N⁺) that influence solubility and stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation risk) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
  • Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can computational modeling predict target interactions and metabolic pathways?

Answer:

  • Docking studies : Molecular dynamics (e.g., AutoDock Vina) identify binding poses with GPCRs or kinases. Focus on piperazine-arginine salt bridges .
  • ADME prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (TPSA ~50 Ų) and CYP3A4-mediated metabolism .
  • Metabolite identification : LC-MS/MS detects hydroxylated derivatives (m/z +16) and N-oxide byproducts .

Basic: What spectroscopic methods quantify the compound in biological matrices?

Answer:

  • LC-MS/MS : MRM transitions (e.g., m/z 311 → 154) enable quantification in plasma with LOD ~0.1 ng/mL .
  • Fluorescence detection : Derivatization with dansyl chloride enhances sensitivity for tissue distribution studies .

Advanced: How do environmental factors (pH, temperature) impact stability in long-term studies?

Answer:

  • pH-dependent degradation : Stable at pH 4–7 (carboxylic acid remains protonated). Alkaline conditions (pH >8) promote hydrolysis of the methylene linker .
  • Thermal stability : Decomposition above 200°C (TGA data). Store lyophilized samples at –20°C to prevent dimerization .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent models : Intravenous/oral dosing in Sprague-Dawley rats (2–10 mg/kg) to calculate bioavailability (F ~30–40%) .
  • Toxicology screening : Liver enzyme assays (ALT/AST) and histopathology assess hepatotoxicity after 28-day exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.